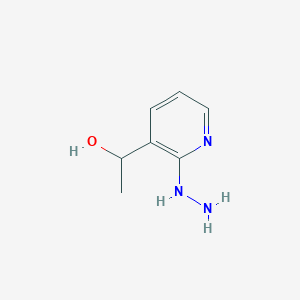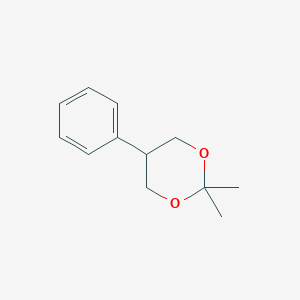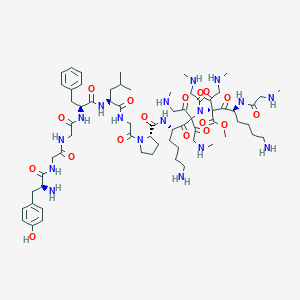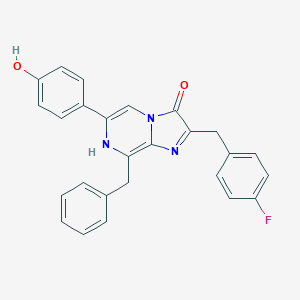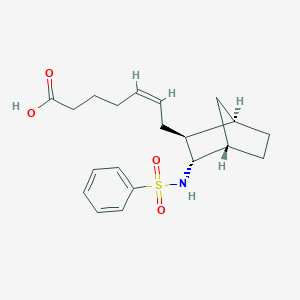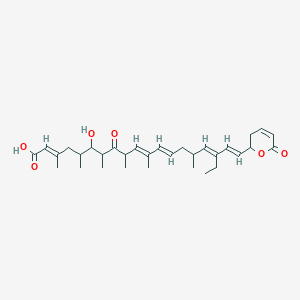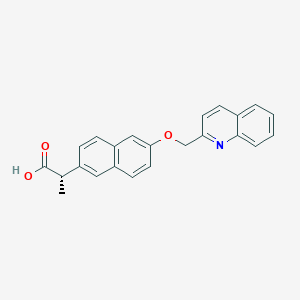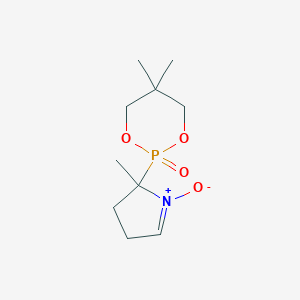
Cypmpo
描述
CYPMPO, a cyclic DEPMPO-type nitrone, is evaluated for its spin-trapping capabilities toward hydroxyl and superoxide radicals . It has been found to have antioxidant and anti-tumor activity .
Synthesis Analysis
The synthesis of this compound has been described in the literature . It is a cyclic DEPMPO-type nitrone . More detailed information about its synthesis can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of this compound is C10H18NO4P . Its molecular weight is 247.23 . The SMILES notation for this compound is CC1(P2(OCC(C)(C)CO2)=O)N+=CCC1 .
Chemical Reactions Analysis
This compound is a spin-trapping reagent . It has a larger reaction rate constant with superoxide anion than DMPO, and the superoxide adduct of this compound is more stable than that of DMPO .
Physical And Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol . Its λmax is 240 nm .
科学研究应用
自由基的自旋捕获
CYPMPO (5-(2,2-二甲基-1,3-丙氧基环磷酰基)-5-甲基-1-吡咯啉N-氧化物) 是一种含磷的自旋捕获剂,在水性介质中很有用 . 它已被用于评估新合成的this compound型自旋捕获剂的自由基捕获速率常数 . 已经研究了五种自由基的旋转捕获,即超氧化物,羟基自由基,烷氧基自由基,烷基过氧自由基和甲基自由基 .
衍生物在自旋捕获中的应用
This compound的衍生物,如2,2-二丁基取代的this compound(DBCYP)和5-苯基取代的this compound(PhCYP),已被合成,并且评估了它们的旋转捕获速率常数 . 这些衍生物已显示出与this compound相当的自旋捕获速率常数,使其在水性和非水性介质中都可能有用 .
超氧化物自由基捕获
This compound已被证明在捕获超氧化物自由基方面是有效的 . 事实上,PhCYP对超氧化物的自旋捕获速率常数被发现比this compound高44% .
在辐射研究中的应用
This compound已用于辐射研究,特别是在水解离基团的研究中 . 使用脉冲辐射分解系统研究了this compound对水合电子和羟基自由基的反应性 .
与其他自旋捕获剂的比较
This compound的有效性已与其他自旋捕获剂(如DMPO(5,5-二甲基-1-吡咯啉N-氧化物))进行了比较<a aria-label="2: " data-citationid="0f06a08d-22d0-fc41-e55f-01a79468ed9f-30" h="ID=SERP,5015.1" href="https://www.jstage.jst.go.jp/article/jrrsabst/2009/0/2009_0_87_1/_article/-char/ja
作用机制
Target of Action
CYPMPO, a cyclic DEPMPO-type nitrone, is primarily targeted towards hydroxyl and superoxide radicals . These radicals are reactive oxygen species (ROS) that play a crucial role in various biological and chemical systems .
Mode of Action
This compound acts as a spin-trapping reagent . It has a larger reaction rate constant with superoxide anion than DMPO, another commonly used spin trapping agent . The superoxide adduct of this compound is more stable than that of DMPO . This means that this compound can effectively trap these radicals and prevent them from causing oxidative damage .
Biochemical Pathways
The primary biochemical pathway influenced by this compound involves the trapping of free radicals, specifically hydroxyl and superoxide radicals . By trapping these radicals, this compound prevents them from participating in harmful oxidative reactions that can damage cells and tissues .
Pharmacokinetics
This suggests that this compound may have good bioavailability and can be effectively used in biological systems without causing significant toxicity .
Result of Action
The primary result of this compound’s action is the effective trapping of hydroxyl and superoxide radicals . This leads to a reduction in oxidative stress and potential damage to cells and tissues . Additionally, this compound has been associated with antioxidant and anti-tumor activity .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the spin-trapping capabilities of this compound are effective in both aqueous and non-aqueous media . Furthermore, this compound has a high melting point (126°C), low hygroscopic properties, and long shelf-life in aqueous solutions, offering significant practical advantages for use over other spin traps .
属性
IUPAC Name |
5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIWEPJAIOTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934182-09-9 | |
| Record name | 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)

